molecular formula C8H5BrClN B11875080 4-Bromo-3-chloro-5-methylbenzonitrile CAS No. 1416351-73-9

4-Bromo-3-chloro-5-methylbenzonitrile

Cat. No.: B11875080
CAS No.: 1416351-73-9
M. Wt: 230.49 g/mol
InChI Key: NEVBDDIQAFVQBW-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-methylbenzonitrile (CAS 1416351-73-9) is a versatile chemical building block with the molecular formula C8H5BrClN and a molecular weight of 230.49 g/mol . This compound is of significant interest in medicinal and radiopharmaceutical chemistry, particularly in the development of Positron Emission Tomography (PET) tracers. It serves as a key precursor in nucleophilic aromatic substitution reactions, where its halogen leaving groups (bromo and chloro) can be displaced by a fluoride ion, notably the radioisotope fluorine-18 (18F) . Research has demonstrated that meta-halo-3-methylbenzonitrile derivatives, such as this compound, are effective model substrates for studying reactivity in microwave-induced 18F-fluorination . The presence of a strong electron-withdrawing nitrile group ortho or para to the halogen leaving groups activates the ring for substitution, facilitating the synthesis of 18F-labeled aryl fluorides which are crucial for creating novel PET imaging agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1416351-73-9

Molecular Formula

C8H5BrClN

Molecular Weight

230.49 g/mol

IUPAC Name

4-bromo-3-chloro-5-methylbenzonitrile

InChI

InChI=1S/C8H5BrClN/c1-5-2-6(4-11)3-7(10)8(5)9/h2-3H,1H3

InChI Key

NEVBDDIQAFVQBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)Cl)C#N

Origin of Product

United States

Applications of 4 Bromo 3 Chloro 5 Methylbenzonitrile As a Versatile Organic Building Block

Role in the Synthesis of Complex Organic Architectures

The structural features of 4-Bromo-3-chloro-5-methylbenzonitrile make it an ideal precursor for the construction of intricate organic molecules, including heterocyclic compounds and polysubstituted aromatic systems. The presence of halogen atoms (bromine and chlorine) offers sites for cross-coupling reactions, while the nitrile group can be transformed into various other functionalities or participate in cyclization reactions.

While specific examples of heterocyclic synthesis starting directly from 4-Bromo-3-chloro-5-methylbenzonitrile are not extensively documented in publicly available literature, its chemical structure suggests a strong potential for such applications. The nitrile group is a key functional group in the synthesis of many nitrogen-containing heterocycles. For instance, it can undergo reactions with binucleophiles to form five- or six-membered rings. Additionally, the bromo and chloro substituents can be displaced by nucleophiles or participate in metal-catalyzed reactions to facilitate the construction of heterocyclic ring systems.

The reactivity of the nitrile group allows for its conversion into an amidine, which can then be used in the synthesis of various heterocyclic systems. For example, a related compound, 4-bromo-3-fluorobenzonitrile, is used to prepare bichalcophene fluorobenzamidines, which have demonstrated antimutagenic properties. ossila.com This highlights the utility of the benzonitrile (B105546) moiety in constructing biologically active heterocyclic structures.

4-Bromo-3-chloro-5-methylbenzonitrile is an excellent intermediate for the synthesis of highly substituted aromatic compounds. The bromo and chloro groups can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents, including alkyl, aryl, and vinyl groups. This stepwise functionalization is crucial for building complex aromatic structures with precise substitution patterns.

The planning of synthetic routes for polysubstituted benzenes often involves a retrosynthetic approach, where the target molecule is broken down into simpler precursors. pressbooks.publibretexts.org 4-Bromo-3-chloro-5-methylbenzonitrile, with its distinct functional groups, can be a key starting material in such synthetic strategies. The differential reactivity of the bromo and chloro groups can be exploited to achieve selective transformations, further enhancing its utility as a building block.

Table 1: Potential Cross-Coupling Reactions with 4-Bromo-3-chloro-5-methylbenzonitrile

Reaction Type Reagent Potential Product
Suzuki Coupling Arylboronic acid Polysubstituted biaryl compound
Heck Coupling Alkene Substituted styrene (B11656) derivative
Sonogashira Coupling Terminal alkyne Arylalkyne derivative
Buchwald-Hartwig Amine N-Aryl amine derivative
Stille Coupling Organostannane Polysubstituted aromatic compound

Functional Material Development and Advanced Chemical Applications

The unique electronic and structural properties of 4-Bromo-3-chloro-5-methylbenzonitrile and its derivatives make them attractive for the development of functional materials with specialized applications in optics, electronics, and pigment technology.

Substituted benzonitriles are important precursors in the synthesis of phthalocyanine (B1677752) dyes. Phthalocyanines are large, aromatic macrocyclic compounds that exhibit intense colors and are used in a wide range of applications, including as pigments, in optical data storage, and as photosensitizers in photodynamic therapy. orientjchem.orgresearchgate.net For instance, the related compound 4-bromo-3-methylbenzonitrile (B1271910) is used as an intermediate in the production of phthalocyanine dyes. orientjchem.orgresearchgate.net The synthesis typically involves the tetramerization of phthalonitrile (B49051) derivatives.

Given this precedent, 4-Bromo-3-chloro-5-methylbenzonitrile is a promising candidate for the synthesis of novel phthalocyanine dyes. The presence of the bromo, chloro, and methyl groups on the periphery of the resulting phthalocyanine macrocycle would be expected to influence its solubility, aggregation behavior, and electronic properties, potentially leading to dyes with enhanced performance characteristics for applications such as dye-sensitized solar cells (DSSCs) and photoredox reactions. orientjchem.org

The rigid, planar structure and the presence of polarizable halogen and nitrile groups in 4-Bromo-3-chloro-5-methylbenzonitrile make it and its derivatives suitable for applications in optoelectronic materials and liquid crystals. The electron-withdrawing nature of the nitrile and halogen substituents can lead to interesting electronic properties, which are desirable for materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

In the field of liquid crystals, the elongated molecular shape and polarity of benzonitrile derivatives are key features that contribute to the formation of mesophases. While specific liquid crystalline materials based on 4-Bromo-3-chloro-5-methylbenzonitrile are not widely reported, the general class of halogenated benzonitriles has been investigated for such applications. The introduction of this building block into more complex molecular architectures could lead to the development of new liquid crystalline materials with tailored properties. Furthermore, related fluorinated benzonitriles have been used to prepare persistent room-temperature phosphorescent dyes derived from carbazole, which exhibit high quantum yields. ossila.com

Development of Specialized Reagents and Chemical Probes

The reactivity of 4-Bromo-3-chloro-5-methylbenzonitrile also lends itself to the development of specialized reagents and chemical probes for various applications in chemistry and biology. The bromo and chloro groups can be converted into other functional groups, such as boronic acids or esters, which are versatile reagents in organic synthesis. For example, the related 4-bromo-3-chlorobenzonitrile (B36108) can be converted to 4-bromo-3-chloro-2-fluorophenylboronic acid, a valuable intermediate for Suzuki couplings in the synthesis of complex molecules like antibody-drug conjugates.

The nitrile group can also serve as a handle for attaching the molecule to other substrates or for introducing reporter groups. This makes 4-Bromo-3-chloro-5-methylbenzonitrile a potential platform for the design of chemical probes to study biological processes or to act as intermediates in the synthesis of agrochemicals with herbicidal and fungicidal properties.

Precursors for Radiofluorination and Other Labeling Applications

There is currently no available scientific literature that describes the use of 4-Bromo-3-chloro-5-methylbenzonitrile as a precursor for radiofluorination or other radiolabeling applications. Radiofluorination typically involves the introduction of a fluorine-18 (B77423) (¹⁸F) isotope into a molecule for positron emission tomography (PET) imaging. This process often utilizes precursors with specific leaving groups, such as nitro, trimethylammonium, or other halogen substituents, that are amenable to nucleophilic substitution with [¹⁸F]fluoride. While the bromo and chloro substituents on the aromatic ring of 4-Bromo-3-chloro-5-methylbenzonitrile could theoretically serve as leaving groups, no published research has demonstrated this application for this particular compound.

Scaffold for Pharmacophore Derivatization in Chemical Biology

Similarly, the role of 4-Bromo-3-chloro-5-methylbenzonitrile as a scaffold for pharmacophore derivatization in chemical biology is not detailed in existing research. Pharmacophore modeling involves identifying the essential structural features of a molecule required for its biological activity. A scaffold forms the core structure upon which various functional groups are added to create a library of compounds for screening. Although the substituted benzonitrile core is a common feature in many biologically active molecules, specific studies initiating from 4-Bromo-3-chloro-5-methylbenzonitrile for the purpose of pharmacophore derivatization have not been reported. The unique substitution pattern of this compound, with bromo, chloro, and methyl groups, offers potential for diverse functionalization; however, its exploration in this area of chemical biology has not been documented.

Comparative Analysis with Structural Analogs and Isomers of Halogenated Benzonitriles

Examination of Positional Isomers and Halogen Exchange Analogs (e.g., chloro vs. bromo vs. iodo substituents)

The arrangement of substituents on the benzonitrile (B105546) ring is a critical determinant of a molecule's properties. Positional isomers of 4-Bromo-3-chloro-5-methylbenzonitrile, where the bromine, chlorine, and methyl groups occupy different positions, exhibit distinct characteristics. For instance, moving the methyl group from the 5-position to the 2-position would likely introduce greater steric hindrance around the nitrile group, potentially affecting its reactivity and spectroscopic signature.

Similarly, the exchange of halogen substituents (e.g., replacing bromine with chlorine or iodine) significantly alters the electronic and steric profile of the molecule. The reactivity of halogens in aromatic nucleophilic substitution reactions on benzonitrile derivatives has been a subject of study. Preliminary findings suggest that, contrary to aliphatic substitution, fluorine is a more reactive leaving group than other halogens in certain nucleophilic aromatic substitutions. snmjournals.org For instance, in the microwave-induced nucleophilic [¹⁸F]fluorination of 3-halo-5-methylbenzonitriles, the fluoro-substituted precursor showed the highest reactivity. snmjournals.org This highlights the complex interplay of factors beyond simple electronegativity in determining the reactivity of these compounds.

To illustrate the differences between halogen analogs, consider the following data table which outlines key properties of different halogens that influence their effects as substituents.

HalogenElectronegativity (Pauling Scale)van der Waals Radius (Å)C-X Bond Length in Benzene (B151609) (Å)
Fluorine (F)3.981.47~1.35
Chlorine (Cl)3.161.75~1.74
Bromine (Br)2.961.85~1.90
Iodine (I)2.661.98~2.10

Impact of Substituent Electronic and Steric Effects on Molecular Geometry and Reactivity

The nitrile group is a strong electron-withdrawing group, further deactivating the ring. In 4-Bromo-3-chloro-5-methylbenzonitrile, the cumulative electron-withdrawing effect of the bromine, chlorine, and nitrile groups significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution. The methyl group, being an electron-donating group, provides a slight counteractive effect.

Steric effects also play a crucial role. The size of the halogen atoms (I > Br > Cl > F) and their positions relative to each other and the nitrile group can influence the planarity of the molecule and the accessibility of reactive sites. quora.com In ortho-substituted benzonitriles, the proximity of the substituent to the nitrile group can lead to steric hindrance, affecting reactions at the nitrile functionality. researchgate.net In the case of 4-Bromo-3-chloro-5-methylbenzonitrile, the substituents are relatively spread out, minimizing severe steric strain.

Spectroscopic studies of related compounds, such as 4-Bromo-3-methylbenzonitrile (B1271910), provide insights into the molecular geometry. The calculated bond length for the C-Br bond in this analog is approximately 1.91 Å. researchgate.netorientjchem.org Vibrational assignments from FTIR and FT-Raman spectra reveal characteristic stretching and bending frequencies for the C-Br and other functional groups, which are influenced by the electronic environment created by the other substituents. researchgate.netorientjchem.org

Structure-Reactivity Relationships within the Halogenated Benzonitrile Class

The relationship between the structure of a halogenated benzonitrile and its reactivity is a cornerstone of predictive chemistry. The nature and position of the halogen substituents, in concert with other functional groups, dictate the molecule's behavior in various chemical transformations.

As discussed, the electron-withdrawing nature of halogens generally deactivates the benzene ring towards electrophilic attack. However, the specific halogen influences the degree of deactivation. The reactivity order in electrophilic substitution can be complex and is not solely dependent on electronegativity. rsc.org

In nucleophilic aromatic substitution, the position of the halogen relative to strong electron-withdrawing groups like the nitrile is paramount. Halogens at the ortho or para positions to the nitrile group are generally more susceptible to nucleophilic displacement due to the stabilization of the intermediate Meisenheimer complex.

The following table provides a qualitative overview of the directing effects of the substituents in 4-Bromo-3-chloro-5-methylbenzonitrile in the context of electrophilic aromatic substitution.

SubstituentPositionElectronic EffectDirecting Influence
-Br4Inductive: Withdrawing, Resonance: DonatingOrtho, Para-directing (deactivating)
-Cl3Inductive: Withdrawing, Resonance: DonatingOrtho, Para-directing (deactivating)
-CH₃5Inductive: Donating, Hyperconjugation: DonatingOrtho, Para-directing (activating)
-CN1Inductive: Withdrawing, Resonance: WithdrawingMeta-directing (deactivating)

Analogous Synthetic Strategies and Their Comparative Yields/Efficiency for Related Compounds

The synthesis of polysubstituted benzonitriles like 4-Bromo-3-chloro-5-methylbenzonitrile often involves multi-step sequences. A common and versatile method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgbohrium.com This reaction proceeds via the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt. wikipedia.org The yield and efficiency of the Sandmeyer reaction can be influenced by the nature and position of other substituents on the aromatic ring.

For instance, the synthesis of a halogenated benzonitrile via the Sandmeyer reaction would start with the corresponding halogenated aniline. The yields of Sandmeyer reactions can be quite good, often in the range of 60-90%, but can be affected by side reactions. numberanalytics.com

Alternative synthetic routes may involve the direct halogenation of a substituted benzonitrile. For example, the synthesis of 4-(bromomethyl)benzonitrile has been achieved with a 90% yield by reacting 4-methylbenzonitrile with N-bromosuccinimide. rsc.org The synthesis of a related compound, 4-bromo-3-(hydroxymethyl)benzonitrile, from 4-bromo-3-formylbenzonitrile (B1291470) using sodium borohydride (B1222165) has also been reported with a 90% yield. chemicalbook.com

Q & A

Q. What synthetic routes are commonly employed to prepare 4-Bromo-3-chloro-5-methylbenzonitrile, and how do reaction conditions affect yield?

Methodological Answer: Synthesis typically involves sequential halogenation and functional group introduction. For example:

  • Bromination of a precursor : A methyl-substituted chlorobenzonitrile can undergo bromination using NBS\text{NBS} (N-bromosuccinimide) under radical conditions or via electrophilic substitution with Br2/FeBr3\text{Br}_2/\text{FeBr}_3. Adjusting stoichiometry and temperature (e.g., 0–25°C) minimizes polybromination .
  • Directed metalation : Use of a directing group (e.g., nitrile) to achieve regioselective bromination at the 4-position. Anhydrous conditions and low temperatures (-78°C) improve selectivity .
    Key Factors : Catalyst choice (e.g., Pd for cross-coupling), solvent polarity, and reaction time influence purity. Yields >85% are achievable with optimized protocols .

Q. What purification techniques are effective for isolating 4-Bromo-3-chloro-5-methylbenzonitrile?

Methodological Answer:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent resolves halogenated byproducts.
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences. Melting point consistency (e.g., ~150–155°C inferred from analogs) confirms purity .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (>95% purity achievable) .

Q. How is the compound characterized spectroscopically?

Methodological Answer:

  • NMR : 1H^1\text{H} NMR shows distinct aromatic protons (δ 7.2–8.0 ppm) and methyl group (δ 2.5 ppm). 13C^{13}\text{C} NMR confirms nitrile (δ ~115 ppm) and quaternary carbons. Overlapping signals due to Br/Cl proximity may require 2D techniques (e.g., HSQC) .
  • IR : Strong ν(C≡N)\nu(\text{C≡N}) absorption at ~2230 cm1^{-1}; halogen vibrations (C-Br, C-Cl) below 600 cm1^{-1} .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 244/246/248 for isotopic Br/Cl patterns) validates molecular weight .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence cross-coupling reactivity?

Methodological Answer:

  • Steric Effects : The 5-methyl group hinders electrophilic attack at adjacent positions, directing reactions to the 4-bromo site. This is critical in Suzuki-Miyaura couplings, where bulky ligands (e.g., SPhos) enhance selectivity .
  • Electronic Effects : The electron-withdrawing nitrile and halogens deactivate the ring, requiring Pd catalysts (e.g., Pd(PPh3_3)4_4) for efficient coupling. Methanol/THF solvent systems stabilize intermediates .
    Data Table : Comparison of Substituent Effects on Coupling Efficiency
PrecursorCatalystYield (%)Reference
4-Bromo-3-Cl-5-Me-C6_6H2_2CNPd(OAc)2_2/SPhos78
4-Bromo-2-Cl-C6_6H3_3CNPdCl2_2/PPh3_365

Q. What strategies resolve signal overlap in NMR due to Br/Cl isotopic splitting?

Methodological Answer:

  • High-Field NMR : 600 MHz instruments resolve splitting patterns (e.g., 1J^1\text{J}-coupling between Br and adjacent protons).
  • Isotopic Enrichment : Use 81Br^{81}\text{Br}-enriched precursors to simplify isotopic distributions.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict chemical shifts, aiding assignment .

Q. How can regioselectivity be controlled during halogenation of methylbenzonitriles?

Methodological Answer:

  • Directing Groups : The nitrile group directs electrophilic bromination to the para position. Chlorination (e.g., Cl2_2/AlCl3_3) follows similar trends but requires excess AlCl3_3 to avoid side reactions .
  • Protection/Deprotection : Temporarily convert the nitrile to an amide to alter directing effects. For example, LiHMDS-mediated protection enables meta-substitution .

Q. What are the applications of this compound in medicinal chemistry?

Methodological Answer:

  • Kinase Inhibitor Scaffolds : The nitrile acts as a hydrogen bond acceptor, while halogens enhance lipophilicity. Structure-activity relationship (SAR) studies show IC50_{50} values <100 nM for EGFR inhibitors .
  • Proteolysis-Targeting Chimeras (PROTACs) : The bromine serves as a handle for linker functionalization in targeted protein degradation .

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